molecular formula C23H19N3O3S B2413528 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide CAS No. 921839-86-3

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide

Cat. No.: B2413528
CAS No.: 921839-86-3
M. Wt: 417.48
InChI Key: YBYQQMMQIZJVRR-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has gained attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of hydrazine with a suitable diketone to form the pyridazine ring. The ethylsulfonyl group is then introduced through a sulfonation reaction, followed by the coupling of the pyridazine derivative with 4-bromo-2-naphthamide under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
  • N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzamide

Uniqueness

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide is unique due to its specific structural features, such as the presence of the naphthamide moiety, which may contribute to its distinct pharmacological profile. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-2-30(28,29)22-14-13-21(25-26-22)17-9-11-20(12-10-17)24-23(27)19-8-7-16-5-3-4-6-18(16)15-19/h3-15H,2H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYQQMMQIZJVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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